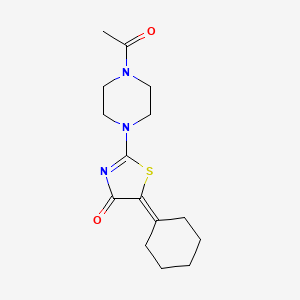

2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one

Description

Properties

IUPAC Name |

2-(4-acetylpiperazin-1-yl)-5-cyclohexylidene-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-11(19)17-7-9-18(10-8-17)15-16-14(20)13(21-15)12-5-3-2-4-6-12/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSHVZSCAOLPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)C(=C3CCCCC3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazolone compounds, including 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one, exhibit promising antimicrobial activity. Preliminary studies have shown significant efficacy against a variety of bacterial strains, with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range.

Table 1: Antimicrobial Activity of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 12 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

In addition to its antimicrobial effects, there is growing interest in the anticancer potential of this compound. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of thiazolone derivatives on human cancer cell lines, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one demonstrated significant growth inhibition against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound was found to induce cell cycle arrest at the S phase and activate pro-apoptotic signals.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations

Piperidinyl analogs (e.g., ) lack the piperazine’s nitrogen for further functionalization.

However, this may reduce π-π stacking interactions with biological targets.

Electronic and Steric Considerations :

- Compounds with electron-withdrawing groups at position 5 (e.g., 3-nitrobenzylidene ) exhibit distinct electronic profiles compared to the target’s cyclohexylidene, which is electronically neutral. The acetyl group on the target’s piperazine may moderate electron density at position 2, influencing receptor binding.

This distinction may affect target selectivity in enzyme inhibition.

Biological Implications :

- While direct activity data for the target compound are unavailable, analogs like the 4-hydroxybenzylidene derivative suggest that polar substituents at position 5 improve aqueous solubility but may limit blood-brain barrier penetration. The target’s cyclohexylidene group likely prioritizes lipophilicity, making it suitable for targets requiring hydrophobic interactions.

Research Findings and Inferences

- Metabolic Stability : Acetylation of the piperazine nitrogen (target compound) may reduce oxidative dealkylation, a common metabolic pathway for piperazine-containing drugs .

- Solubility vs. Permeability : Cyclohexylidene’s hydrophobicity contrasts with the 4-hydroxybenzylidene group in , highlighting a trade-off between solubility and permeability.

- Synthetic Flexibility : The acetyl-piperazinyl group offers a handle for further derivatization, unlike the fixed 4-chlorophenyl or 4-methylphenyl groups in .

Biological Activity

2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one is a thiazole derivative that incorporates a piperazine moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and other pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 307.41 g/mol. The structure features a thiazole ring fused with a cyclohexylidene group and an acetyl-piperazine substituent, which contributes to its unique biological profile.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies involving related compounds have demonstrated effectiveness against various bacterial strains and fungi. The antimicrobial activity of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one can be attributed to the structural characteristics that enhance interaction with microbial targets.

| Compound | Activity | Reference |

|---|---|---|

| 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one | Antimicrobial | |

| Related thiazole derivatives | Effective against E. coli, S. aureus |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that it may induce cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies have suggested interactions with key proteins involved in cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | Induces apoptosis via ROS accumulation |

| Colon Cancer | 8 | Cell cycle arrest and DNA fragmentation |

Case Studies

- Anticancer Evaluation : In a study published in MDPI, the compound was evaluated for its cytotoxicity against several cancer cell lines, showing promising results compared to standard anticancer drugs like 5-fluorouracil .

- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds favorably to targets associated with cancer cell proliferation, suggesting its potential as a lead compound for further drug development .

The biological activity of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one is believed to involve:

- Apoptosis Induction : Activation of caspases and generation of reactive oxygen species (ROS) lead to programmed cell death.

- Cell Cycle Disruption : The compound may interfere with the normal progression of the cell cycle, particularly in cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions involving thiazolidinone precursors and piperazine derivatives. For example, refluxing a thiazolidin-4-one derivative (e.g., 6-substituted-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one) with 4-acetylpiperazine in acetic acid buffered with sodium acetate (9 mmol) for 6–9 hours under reflux yields the target compound . Optimization may involve adjusting molar ratios, solvent choice (e.g., 1,4-dioxane for recrystallization), and temperature control to enhance purity (>98%) and yield. Monitoring reaction progress via TLC is critical .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Based on structural analogs (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine), this compound may cause skin/eye irritation (Category 2/2A hazards). Use PPE (gloves, goggles), engineering controls (fume hoods), and avoid inhalation or direct contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in sealed containers at room temperature, away from oxidizers .

Q. How can the purity and structural integrity of this compound be validated?

Purity can be confirmed via HPLC or melting point analysis. Structural characterization requires spectroscopic methods:

- ¹H/¹³C NMR : To confirm substituent positions and cyclohexylidene geometry.

- X-ray crystallography : For resolving crystal packing and stereochemistry (e.g., analogous thiazole derivatives in and were analyzed via single-crystal X-ray diffraction) .

- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and acetylpiperazine moieties .

Advanced Research Questions

Q. What strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?

Discrepancies in cytotoxicity (e.g., variable IC₅₀ values in gastric vs. liver cancer cells) may arise from cell-specific uptake mechanisms or metabolic differences. Standardize assays using protocols like the sulforhodamine B (SRB) method . Include controls for solvent effects (e.g., DMSO ≤0.5%) and reference compounds (e.g., CHS-828). Cross-validate results with orthogonal assays (e.g., apoptosis markers or mitochondrial membrane potential tests) .

Q. How does the cyclohexylidene moiety influence the compound’s bioactivity compared to other substituents?

The cyclohexylidene group enhances lipophilicity, potentially improving membrane permeability. Compare analogs with benzylidene or 4-methoxybenzylidene substituents (e.g., ) to assess structure-activity relationships (SAR). Computational docking studies can predict binding affinities to targets like kinases or GPCRs .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

Q. How can the compound’s stability under varying pH and temperature conditions be systematically tested?

Conduct forced degradation studies:

Q. What computational methods are effective for predicting the compound’s toxicity profile?

Use QSAR models (e.g., TOPKAT or DEREK) to predict acute toxicity and mutagenicity. Validate with in vitro assays:

- Ames test : For mutagenic potential.

- hERG assay : To assess cardiac liability .

Methodological Considerations

Q. How should researchers address the lack of ecotoxicological data for this compound?

Perform acute toxicity tests on model organisms (e.g., Daphnia magna for aquatic toxicity) using OECD guidelines. Estimate bioaccumulation potential via logP calculations (e.g., using ChemDraw). If logP >3, prioritize soil adsorption studies (e.g., OECD 106) .

Q. What are best practices for designing dose-response studies in preclinical models?

Use a staggered dosing regimen (e.g., 10, 30, 100 mg/kg) in rodent models, with n ≥6 per group. Monitor body weight, organ histopathology, and serum biomarkers (ALT/AST for liver toxicity). Apply Hill slope analysis to determine EC₅₀/ED₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.